molecular formula C13H8Cl3NO2 B5880964 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide

Cat. No. B5880964
M. Wt: 316.6 g/mol
InChI Key: KQMQAFCPYKYZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. It was first synthesized in 1966 and has since become one of the most widely used NSAIDs in the world.

Scientific Research Applications

Hydrogen Bond Analysis

  • Study by Kawski et al. (2006) analyzed the intramolecular and intermolecular hydrogen bonds in structurally similar 2-hydroxy-benzamides, including 5-chloro-2-hydroxy-benzamide. This research is important for understanding molecular interactions in compounds like 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide (Kawski et al., 2006).

Biological Activity Spectrum

  • Imramovský et al. (2011) described a series of chloro-2-hydroxy-N-benzamides and their biological activity against mycobacterial, bacterial, and fungal strains, as well as their inhibition of photosynthetic electron transport in chloroplasts (Imramovský et al., 2011).

Potential in Pest Control

  • A study by Schaefer et al. (1978) found that certain substituted benzamides, including chloro-N-benzamides, are effective in controlling mosquito development (Schaefer et al., 1978).

Anticancer Agent Development

  • Research by Tang et al. (2017) explored the optimization of niclosamide derivatives, including chloro-2-hydroxy-benzamides, for potential anticancer agents (Tang et al., 2017).

Antimicrobial Properties

  • Limban et al. (2011) synthesized new thiourea derivatives including dichlorophenyl benzamides, showing significant anti-pathogenic activity, particularly against biofilm-forming bacteria (Limban et al., 2011).

Apoptosis Induction in Cancer Cell Lines

  • Imramovský et al. (2013) found that 2-hydroxy-N-(arylalkyl)benzamides, a category which includes chloro-2-hydroxybenzamides, were effective in reducing proliferation and inducing apoptosis in cancer cell lines (Imramovský et al., 2013).

N-Benzoylation of Aminophenols

  • Singh et al. (2017) discussed the N-benzoylation of aminophenols employing benzoylisothiocyanates, a process relevant to the synthesis of compounds like 2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide (Singh et al., 2017).

Farnesoid X Receptor (FXR) Antagonists

  • A study by Song et al. (2015) focused on derivatives of hydroxyphenyl benzamides as FXR antagonists, which is crucial for drug discovery and development (Song et al., 2015).

properties

IUPAC Name

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-7-1-3-10(16)9(5-7)13(19)17-11-6-8(15)2-4-12(11)18/h1-6,18H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMQAFCPYKYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,5-dichloro-N-(5-chloro-2-hydroxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.